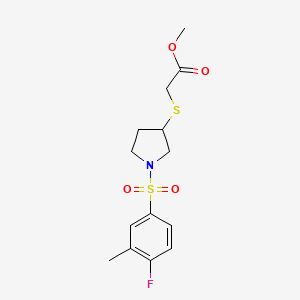

Methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

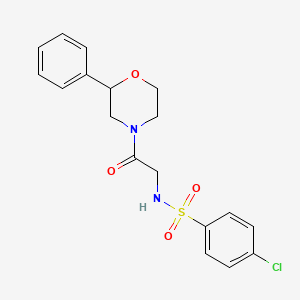

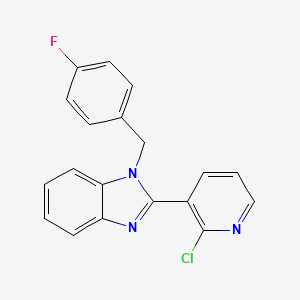

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a sulfonyl group attached to the pyrrolidine ring, a thio group attached to an acetate group, and a 4-fluoro-3-methylphenyl group.Physical And Chemical Properties Analysis

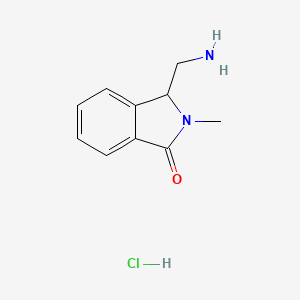

This compound is a crystalline solid . It has a molecular formula of C16H22FNO • HCl and a formula weight of 299.8 . Its solubility is reported in DMF (1 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Research into the metabolism of related compounds, such as O, O-dimethyl O-[4-(methylthio)-m-tolyl] phosphorothioate by white rats, illustrates the oxidative processes that similar chemical structures might undergo in biological systems, shedding light on potential metabolic pathways and biotransformation processes (Brady & Arthur, 1961).

- Investigations into nonsteroidal antiandrogens have led to the synthesis and structure-activity relationship studies of 3-substituted derivatives of 2-hydroxypropionanilides, indicating how alterations in the chemical structure can impact biological activity, which could be relevant for designing derivatives of the compound for specific therapeutic applications (Tucker, Crook, & Chesterson, 1988).

Catalytic Applications and Synthesis of Derivatives

- The use of nicotinium methane sulfonate (NMS) as a bio-renewable protic ionic liquid and bi-functional catalyst for the synthesis of 2-amino-3-cyano pyridines demonstrates the potential for using similar sulfonate-based compounds as catalysts or intermediates in organic synthesis, highlighting their versatility in promoting various chemical reactions (Tamaddon & Azadi, 2018).

Potential Pharmaceutical Applications

- The synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors, where compounds with related sulfonate groups have shown significant inhibitory activity, suggest that methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate could be explored as a scaffold or intermediate in the development of new kinase inhibitors with potential anticancer properties (Hayakawa et al., 2007).

Eigenschaften

IUPAC Name |

methyl 2-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4S2/c1-10-7-12(3-4-13(10)15)22(18,19)16-6-5-11(8-16)21-9-14(17)20-2/h3-4,7,11H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKFHEWYVUGDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)SCC(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)

![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)

![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)